molecular formula C9H8ClN B6264472 2-(2-chloro-4-methylphenyl)acetonitrile CAS No. 1000554-63-1

2-(2-chloro-4-methylphenyl)acetonitrile

Cat. No.: B6264472
CAS No.: 1000554-63-1
M. Wt: 165.6
InChI Key:
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Description

2-(2-Chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C_9H_8ClN. It is a derivative of benzene, featuring a chlorine atom and a methyl group on the benzene ring, along with an acetonitrile group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitrile Formation: The compound can be synthesized through the halogenation of 2-methylbenzene to form 2-chloro-4-methylbenzene, followed by a nitrile formation reaction.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then reacted with copper(I) chloride to introduce the chlorine atom, followed by a subsequent nitrile formation step.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and nitrile formation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are often used for reduction.

  • Substitution: Typical reagents include nitric acid (HNO_3) for nitration and bromine (Br_2) for bromination.

Major Products Formed:

  • Oxidation: 2-(2-Chloro-4-methylphenyl)acetic acid or 2-(2-chloro-4-methylphenyl)acetone.

  • Reduction: 2-(2-Chloro-4-methylphenyl)ethylamine.

  • Substitution: Various substituted benzene derivatives, such as 2-bromo-4-methylphenylacetonitrile.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)acetonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-methylphenyl)acetonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-chlorophenyl)acetonitrile

  • 2-(2-bromophenyl)acetonitrile

  • 2-(2-fluorophenyl)acetonitrile

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Properties

CAS No.

1000554-63-1

Molecular Formula

C9H8ClN

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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